3-Chloro-5-fluoroaniline is an aniline derivative bearing chlorine and fluorine substituents at the 3- and 5-positions . It has a molecular formula of C6H5ClFN and a molecular weight of 145.56 g/mol . It is extensively used to synthesize active pharmaceutical ingredients (APIs), particularly antiviral compounds targeting the influenza A H1N1 virus .
The synthesis of 3-Chloro-5-fluoroaniline involves various chemical reactions. It can be readily incorporated into molecular scaffolds through reductive amination and nucleophilic substitution . It is also involved in the synthesis of glucocorticoid receptor agonist for inflammation treatments . The synthesis of the tetrahydroquinoline-based glucocorticoid receptor agonist commences with 3-chloro-5-fluoroaniline reacting with acetone and iodine under Skraup reaction .
The molecular structure of 3-Chloro-5-fluoroaniline consists of a benzene ring with chlorine and fluorine substituents at the 3- and 5-positions, respectively, and an amine group . The InChI string is InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 .
3-Chloro-5-fluoroaniline can undergo various chemical reactions due to the presence of chlorine and fluorine substituents. These substituents enable further functionalization, such as palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution .
3-Chloro-5-fluoroaniline is a solid substance . It has a molecular weight of 145.56 g/mol . The exact physical properties such as melting point, boiling point, and density are not mentioned in the retrieved sources.
3-Chloro-5-fluoroaniline is an organic compound classified as an aniline derivative, characterized by the presence of chlorine and fluorine substituents at the 3- and 5-positions of the benzene ring, respectively. Its molecular formula is C₆H₅ClFN, and it has a molecular weight of 145.56 g/mol. This compound plays a significant role in various biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs), including those used for antiviral and anti-inflammatory treatments .
3-Chloro-5-fluoroaniline is synthesized from various starting materials, primarily through nucleophilic aromatic substitution reactions. It falls under the classification of fluorinated building blocks and aniline derivatives, making it essential in medicinal chemistry and biochemistry research . The compound is commercially available from several suppliers, including Thermo Fisher Scientific and Ossila, indicating its widespread use in laboratory settings .
The synthesis of 3-chloro-5-fluoroaniline can be achieved through several methods:
The reaction conditions typically involve moderate temperatures and pressures, with the use of catalysts to enhance reaction rates. For instance, during hydrogenation, conditions may include a hydrogen atmosphere at pressures ranging from 0.1 to 5 MPa .
The structure of 3-chloro-5-fluoroaniline features a benzene ring with two substituents: a chlorine atom at the meta position (3) and a fluorine atom at the para position (5). This arrangement affects its reactivity and interaction with other chemical species.
3-Chloro-5-fluoroaniline participates in various chemical reactions:
These reactions are typically facilitated by specific catalysts and reaction conditions that optimize yield and selectivity.
The mechanism of action for 3-chloro-5-fluoroaniline primarily revolves around its role as a building block in drug synthesis. For instance:
3-Chloro-5-fluoroaniline has several scientific uses:
The reduction of 3-chloro-5-fluoronitrobenzene represents the most industrially viable route to 3-chloro-5-fluoroaniline. Continuous-flow hydrogenation systems using fixed-bed reactors with platinum or palladium catalysts achieve near-quantitative yields (>99%) under optimized conditions. Critical parameters include:
Table 1: Catalytic Hydrogenation Performance Metrics
| Catalyst System | Pressure (MPa) | Temp (°C) | Yield (%) | Dehalogenation Byproduct (%) |
|---|---|---|---|---|
| 5% Pt/C (fixed bed) | 0.5–1.0 | 100 | >99.5 | <0.05 |
| 10% Pd/C (slurry) | 0.3–0.7 | 80 | 95 | 2–3 |
| Raney Ni | 5.0 | 120 | 85 | 8–10 |
This methodology enables kilogram-scale synthesis of pharmacologically pure aniline, as required for active pharmaceutical ingredients targeting influenza A H1N1 and inflammatory diseases [2] [8].
3-Chloro-5-fluoroaniline serves as a privileged substrate in Skraup quinoline syntheses due to its electron-deficient aromatic ring. Modern adaptations employ iodine-catalyzed cyclocondensation with glycerol or acrolein equivalents under mild conditions. Key mechanistic steps include:
Microwave-assisted Skraup reactions using water as solvent achieve 66% yield with 4-hydroxyaniline derivatives, though yields drop to <40% for electron-rich anilines. Modifications substituting glycerol with acetone enable single-step synthesis of tetrahydroquinoline-based glucocorticoid receptor agonists. This pathway demonstrates exceptional regioselectivity, with halogen substituents directing cyclization to the C4 position of the emerging quinoline ring [2] [9].
Table 2: Skraup Reaction Optimization for 3-Chloro-5-fluoroaniline
| Cyclization Agent | Catalyst/Oxidant | Solvent | Temp (°C) | Quinoline Yield (%) |
|---|---|---|---|---|
| Glycerol | I₂/nitrobenzene | Toluene | 150 | 68 |
| Acrolein dimethyl acetal | H₂SO₄/air | Solvent-free | 110 | 72 |
| Acetone | I₂ | DMF | 80 | 58 |
The ortho-positioned chlorine and meta-positioned fluorine in 3-chloro-5-fluoroaniline exhibit distinct reactivity profiles in Pd-catalyzed transformations:
The C–F bond’s stability under standard cross-coupling conditions (≤120°C) allows orthogonal functionalization. Computational studies confirm fluorine’s meta-positioning lowers LUMO energy by 1.8 eV versus para-substituted analogs, accelerating oxidative addition at Pd(0) centers [1].
Solvent-free amination of 1,3-dichloro-5-fluorobenzene exemplifies atom-economic production:
1,3-dichloro-5-fluorobenzene + NH₃ (aq) → 3-chloro-5-fluoroaniline Catalyst: Cu₂O (3 mol%) Conditions: 175°C, sealed reactor, 15 hours Yield: 92% (GC purity >99.5%) Advantages include:
Microwave-assisted Skraup cyclizations in aqueous media reduce reaction times from 12 hours to 15 minutes while maintaining 66% yield. These approaches significantly improve process mass intensity (PMI ≤ 15) versus traditional routes (PMI 35–50) [9].
Table 3: Green Metrics Comparison for Synthetic Routes
| Method | PMI | E-Factor | Energy Input (kJ/mol) | Carbon Efficiency (%) |
|---|---|---|---|---|
| Solvent-free amination | 8.2 | 2.1 | 850 | 91 |
| Catalytic hydrogenation | 12.7 | 5.3 | 620 | 87 |
| Classical Skraup synthesis | 48.6 | 32.4 | 2100 | 43 |
Two competing industrial routes demonstrate distinct advantages:
Reductive amination
Nucleophilic aromatic substitution (SNAr)
Reductive amination excels in pharmaceutical synthesis where trace metal contamination must be minimized. SNAr dominates bulk production due to 40% lower feedstock costs, though it requires isomer removal via crystallization or distillation.
Table 4: Reaction Pathway Efficiency Metrics
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Overall atom economy | 88% | 94% |
| Reaction mass efficiency | 76% | 89% |
| Byproduct generation (kg/kg product) | 0.8 | 0.3 |
| Functional group tolerance | Low (sensitive aldehydes) | High (halogen stability) |
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9